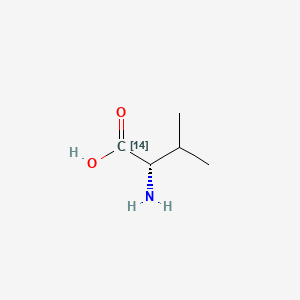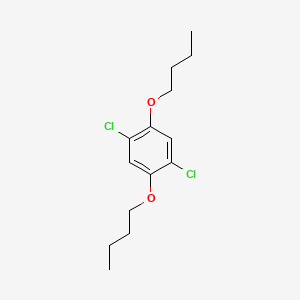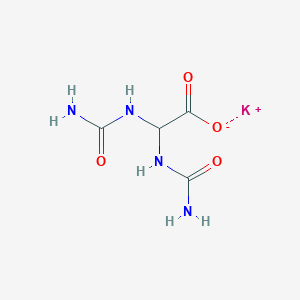![molecular formula C34H36O2 B13813252 25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B13813252.png)
25,27-Dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
25,27-Dipropoxycalix4arene is a macrocyclic compound belonging to the calixarene family. Calixarenes are known for their unique bowl-shaped structures, which make them excellent candidates for host-guest chemistry. The specific structure of 25,27-dipropoxycalix4arene allows it to form complexes with various guest molecules, making it useful in a range of scientific applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 25,27-dipropoxycalix4arene typically involves the alkylation of calix4arene with propyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or acetonitrile under reflux conditions . The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 25,27-dipropoxycalix4This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency .
Análisis De Reacciones Químicas
Types of Reactions
25,27-Dipropoxycalix4arene undergoes various chemical reactions, including:
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Complexation: The compound forms host-guest complexes with various ions and molecules, which can be studied using techniques like NMR and HPLC.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ceric ammonium nitrate.
Substitution: Alkyl halides, bases like potassium carbonate.
Complexation: Various metal ions and organic molecules in solvents like acetonitrile.
Major Products
Oxidation: Calixquinones.
Substitution: Functionalized calixarenes with different alkyl or aryl groups.
Complexation: Host-guest complexes with specific ions or molecules.
Aplicaciones Científicas De Investigación
25,27-Dipropoxycalix4arene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 25,27-dipropoxycalix4arene exerts its effects is primarily through host-guest interactions. The bowl-shaped structure of the compound allows it to encapsulate guest molecules, forming stable complexes. These interactions are driven by various forces, including hydrogen bonding, π-π interactions, and van der Waals forces . The specific molecular targets and pathways depend on the nature of the guest molecule and the context of the application .
Comparación Con Compuestos Similares
Similar Compounds
- 25,27-Dimethoxycalix 4arene : Similar in structure but with methoxy groups instead of propoxy groups .
- Calix 4arene-bis(coumarin-crown-6) : A derivative with crown ether functionalities, enhancing its ability to bind metal ions .
- 5,17-Dibromo-11,27,23,25-tetraone-26,28-dipropoxycalix 4arene : Another derivative with bromine and carbonyl groups, offering different chemical properties .
Uniqueness
25,27-Dipropoxycalix4arene is unique due to its specific propoxy substituents, which influence its solubility, complexation behavior, and overall chemical reactivity. These properties make it particularly useful in applications requiring selective binding and recognition of guest molecules .
Propiedades
Fórmula molecular |
C34H36O2 |
|---|---|
Peso molecular |
476.6 g/mol |
Nombre IUPAC |
25,27-dipropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene |
InChI |
InChI=1S/C34H36O2/c1-3-17-35-33-29-13-7-14-30(33)22-26-10-6-12-28(20-26)24-32-16-8-15-31(34(32)36-18-4-2)23-27-11-5-9-25(19-27)21-29/h5-16,19-20H,3-4,17-18,21-24H2,1-2H3 |
Clave InChI |
IKYWJJCYIHDDBB-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2CC3=CC(=CC=C3)CC4=C(C(=CC=C4)CC5=CC=CC(=C5)CC1=CC=C2)OCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(4-Chloro-phenyl)-piperazin-1-YL]-thiophen-2-YL-acetic acid](/img/structure/B13813173.png)

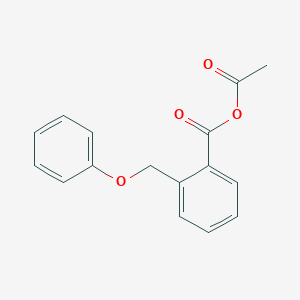
![1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[3-methoxy-4-[(4-methylbenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13813195.png)
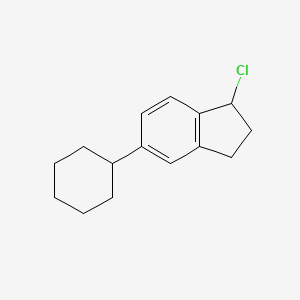
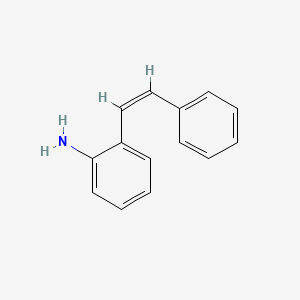
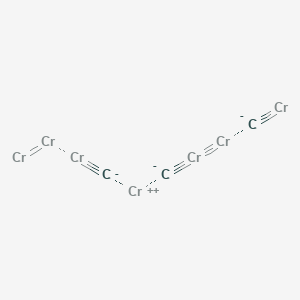
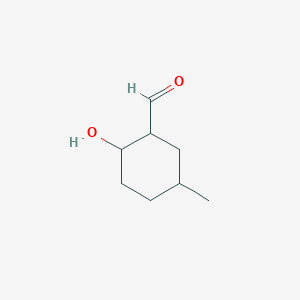

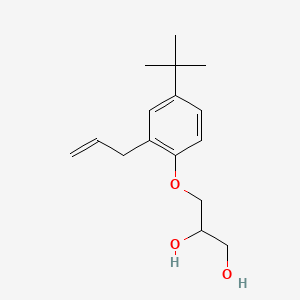
![1-Propanesulfonic acid, 3-[(5-amino-1H-benzimidazol-2-yl)thio]-, monosodium salt](/img/structure/B13813239.png)
